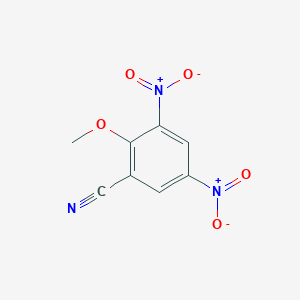
2-Methoxy-3,5-dinitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H5N3O5 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2-Methoxy-3,5-dinitrobenzonitrile is in the field of analytical chemistry, specifically for its separation and analysis using HPLC techniques. A notable method involves the use of a Newcrom R1 HPLC column, which allows for effective separation under reverse-phase conditions. The mobile phase typically comprises acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .
Medicinal Chemistry Applications
Antifungal Activity
Research has indicated that derivatives of this compound exhibit significant antifungal properties. A study focused on the synthesis of various esters and amides derived from 3,5-dinitrobenzoic acid demonstrated that some compounds showed potent activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.52 mM. The study utilized microdilution methods to assess the antifungal efficacy and proposed mechanisms involving interference with ergosterol synthesis in fungal cell membranes .
Case Studies
| Study | Compound Tested | MIC (mM) | Activity |
|---|---|---|---|
| Study on antifungal derivatives | Ethyl 3,5-dinitrobenzoate | 0.52 | Effective against Candida albicans |
| Study on pharmacokinetics | This compound | N/A | Used in HPLC analysis for drug isolation |
Radiochemistry Applications
In radiochemistry, this compound has been utilized for labeling proteins with fluorine-18. This process involves the nucleophilic substitution of fluorine ions onto the aromatic structure, yielding derivatives that can be used in positron emission tomography (PET) imaging. The efficiency of this labeling process was demonstrated by achieving yields of up to 45% with high radiochemical purity .
Propriétés
Numéro CAS |
19019-04-6 |
|---|---|
Formule moléculaire |
C8H5N3O5 |
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
2-methoxy-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3 |
Clé InChI |
BKJAXBDANXXYKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
SMILES canonique |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Key on ui other cas no. |
19019-04-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















